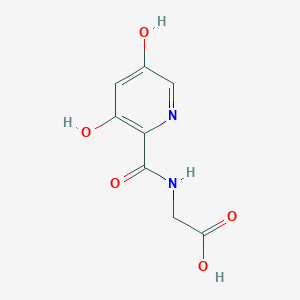
(3,5-Dihydroxypicolinoyl)glycine
Beschreibung
(3,5-Dihydroxypicolinoyl)glycine is a glycine derivative featuring a picolinic acid backbone substituted with hydroxyl groups at the 3 and 5 positions.
Eigenschaften
CAS-Nummer |
1000025-58-0 |
|---|---|
Molekularformel |
C8H8N2O5 |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
2-[(3,5-dihydroxypyridine-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C8H8N2O5/c11-4-1-5(12)7(9-2-4)8(15)10-3-6(13)14/h1-2,11-12H,3H2,(H,10,15)(H,13,14) |
InChI-Schlüssel |
GNUZHAQIWNLZMI-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=C1O)C(=O)NCC(=O)O)O |
Kanonische SMILES |
C1=C(C=NC(=C1O)C(=O)NCC(=O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DHPCG; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares (3,5-Dihydroxypicolinoyl)glycine with three related compounds based on functional groups, biological activity, and applications.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Metal Coordination vs. Bioactivity: Nickel(II) complexes of 3,5-dibromo-salo derivatives (e.g., [Ni(3,5-dibromo-salo)₂(phen)]) exhibit strong DNA and serum albumin binding via intercalation and hydrophobic interactions . By analogy, this compound’s dihydroxy and carboxylate groups may enable similar coordination with transition metals (e.g., Fe³⁺, Cu²⁺), though direct evidence is lacking. In contrast, DHPG (3,5-Dihydroxy-L-phenylglycine) is documented as a pharmaceutical intermediate with a unique identifier (UNII: CF5G2G268A), suggesting regulatory recognition for therapeutic applications .
Structural Impact on Solubility and Reactivity: The picolinoyl moiety in this compound introduces aromatic nitrogen, which may enhance solubility in polar solvents compared to purely phenyl-based analogs like DHPG. Halogenated analogs (e.g., 3,5-dibromo-salo) show increased lipophilicity, favoring membrane penetration in biological systems , whereas hydroxyl-rich compounds like this compound may prioritize aqueous-phase interactions.
Agrochemical vs. Pharmaceutical Potential: Dichlorophenyl-containing compounds (e.g., procymidone, vinclozolin) are established fungicides but lack the glycine moiety, limiting their biocompatibility . The glycine component in this compound could reduce toxicity and enhance biodegradability, aligning it more with pharmaceutical than agrochemical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


